Cas no 52298-44-9 (4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide)
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
- 2-Aminohydroquinone dimethyl ether-5-sulfanilide
- 4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide
- 2,5-DIMETHOXY-N'-PHENYLSULFANILAMIDE
- 2,5-DIMETHOXYANILINE-4-SULFONANILIDE
- 4-AMINO-2,5-DIMETHOXYBENZENESULFONANILIDE
- 4-amino-2,5-dimethoxy-n-phenylbenzenesulphonamide
- 4-AMINO-2,5-DIMETHOXY-N-PHENYLSULFONAMIDE
- 4-amino-2,5-dimethoxy-n-phenyl-benzenesulfonamid
- 2,5-dimethoxyaniline-4-sulphonamide
- QBS 4-AMINO-2,5-DIMETHOXY-N-PHENYL BENZENE SULFONAMIDE
- 2,5-Dimethoxyaniline-4-Suphonanilide
- 4-Amino-2,5-dimethoxy-N-phenylbenzolsulfonamid
- FGL BASE
- 4-amino-2,5-dimethoxy-N-phenyl-Benzenesulfonamide
- Sulfanilanilide,2,5-dimethoxy- (6CI)
- 2,5-Dimethoxysulfanilanilide
- 2,5-Dimethoxysulfanilicacid anilide
- 4-(Anilinosulfonyl)-2,5-dimethoxyaniline
- Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-phenyl-
- 54S41P93BI
- DSSTox_RID_80397
- DSSTox_CID_24686
- DSSTox_GSID_44686
- NFYQAEPHDGXJSY-UHFFFAOYSA-N
- NCGC00256094-01
- MFCD00025753
- CHEMBL3184412
- EC 257-821-4
- EINECS 257-821-4
- Tox21_301543
- SULFANILANILIDE, 2,5-DIMETHOXY-
- UNII-54S41P93BI
- CAS-52298-44-9
- 2,5-Dimethoxy-N-Phenylsulfanilamide
- AC-16281
- 4-amino-2,5-dimethoxybenzene-sulfonanilide
- CS-0314002
- 4-Amino-2,5-dimethoxy-N-phenylbenzene sulfonamide
- 2,5-DIMETHOXYSULFANILIC ACID ANILIDE
- D87735
- 4-amino-2,5-dimethoxy-N-phenylbenzene-1-sulfonamide
- Q27261234
- AKOS015898692
- 4-[anilinosulphonyl]-2,5-dimethoxyaniline
- SCHEMBL1940847
- 2,5-Dimethoxyaniline-4-sulfoanilide
- DTXSID2044686
- DTXCID0024686
- FT-0611248
- W-105840
- NS00010111
- 52298-44-9
- AS-15660
- DB-052108
- 257-821-4
-
- MDL: MFCD00025753
- Inchi: 1S/C14H16N2O4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h3-9,16H,15H2,1-2H3
- InChI Key: NFYQAEPHDGXJSY-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(=CC=1OC)N)OC)(NC1C=CC=CC=1)(=O)=O
- BRN: 13660911
Computed Properties
- Exact Mass: 308.08300
- Monoisotopic Mass: 308.083
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
Experimental Properties
- Color/Form: Powder
- Density: 1.347
- Melting Point: 184.0 to 188.0 deg-C
- Boiling Point: 520.1 °C at 760 mmHg
- Flash Point: 268.4 °C
- Refractive Index: 1.619
- PSA: 99.03000
- LogP: 3.82180
- Solubility: Not determined
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870293-5g |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide |
52298-44-9 | 98% | 5g |
268.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DL155-5g |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide |
52298-44-9 | 98.0%(LC&T) | 5g |
¥300.0 | 2022-05-30 | |
| Fluorochem | 219223-25g |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide |
52298-44-9 | 95% | 25g |
£37.00 | 2022-03-01 | |
| Alichem | A019087483-500g |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide |
52298-44-9 | 97% | 500g |
$504.36 | 2023-09-01 | |
| TRC | A577190-1g |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide |
52298-44-9 | 1g |
$ 50.00 | 2022-05-31 | ||
| TRC | A577190-5g |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide |
52298-44-9 | 5g |
$ 65.00 | 2022-05-31 | ||
| TRC | A577190-10g |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide |
52298-44-9 | 10g |
$ 80.00 | 2022-05-31 | ||
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80640-5mg |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide |
52298-44-9 | 99.0% | 5mg |
¥260 | 2021-05-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1987-25G |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide |
52298-44-9 | >98.0%(T)(HPLC) | 25g |
¥620.00 | 2023-09-08 | |
| eNovation Chemicals LLC | Y1045300-25g |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide |
52298-44-9 | 98.0% | 25g |
$120 | 2024-06-07 |
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Suppliers
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
Comprehensive Overview of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS No. 52298-44-9)
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, with the CAS number 52298-44-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfonamide derivative is characterized by its unique molecular structure, featuring an amino group and dimethoxy substituents on the benzene ring, which contribute to its distinct chemical properties. Researchers and industry professionals often search for this compound under variations such as "4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide synthesis", "CAS 52298-44-9 applications", or "sulfonamide derivatives in drug development", reflecting its relevance in modern scientific inquiries.
The compound's structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its sulfonamide moiety is a common pharmacophore found in many therapeutic agents, including antibiotics and enzyme inhibitors. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted the importance of such compounds, as they serve as building blocks for virtual screening and molecular modeling. Users frequently inquire about "bioactive sulfonamides" or "structure-activity relationships of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide", demonstrating the growing interest in its potential applications.
From a synthetic perspective, 52298-44-9 is often prepared through multi-step organic reactions, starting from readily available precursors. The dimethoxy groups and amino functionality introduce both electron-donating and nucleophilic characteristics, which can be exploited in further chemical transformations. Laboratories focusing on green chemistry principles may explore "sustainable synthesis routes for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide", aligning with the global push toward environmentally friendly practices. This compound's stability under various conditions also makes it a subject of interest for "analytical method development" and "HPLC purification techniques".
In the context of material science, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide has shown promise as a precursor for functional materials. Its ability to form hydrogen bonds and participate in π-π stacking interactions makes it a candidate for designing molecular crystals or supramolecular assemblies. Researchers investigating "organic electronic materials" or "photoactive compounds" frequently examine derivatives of this sulfonamide. The compound's CAS registry number 52298-44-9 serves as a critical identifier in patent literature and commercial catalogs, where it may be listed alongside related terms like "high-purity sulfonamide intermediates" or "custom chemical synthesis".
Quality control and characterization of CAS 52298-44-9 involve advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are essential for research reproducibility. The pharmaceutical industry's emphasis on "impurity profiling" and "ICH guidelines compliance" has increased the demand for well-characterized compounds like this sulfonamide. Additionally, academic discussions often revolve around "scaling up 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide production" while maintaining cost-efficiency and yield optimization.
Emerging applications of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide extend to agrochemical research and specialty chemicals. Its structural motifs are being investigated for potential use in "crop protection agents" or "biodegradable surfactants", addressing contemporary challenges in sustainable agriculture. The compound's solubility properties and thermal stability are frequently analyzed parameters, as evidenced by search queries like "52298-44-9 physicochemical data" or "sulfonamide derivative solubility in organic solvents". Such data are crucial for formulation scientists and process engineers working on product development.
In conclusion, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide (CAS No. 52298-44-9) represents a versatile chemical entity with multifaceted applications across scientific disciplines. Its continued study aligns with current research priorities in targeted drug design, advanced materials, and green chemistry innovations. The compound's prevalence in literature and commercial offerings underscores its importance as a research tool, while ongoing investigations explore novel derivatives and applications that may further expand its utility in science and technology.
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